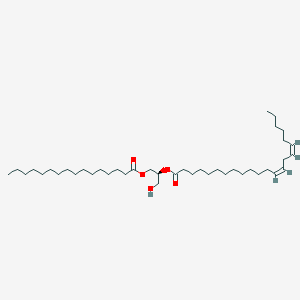

1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

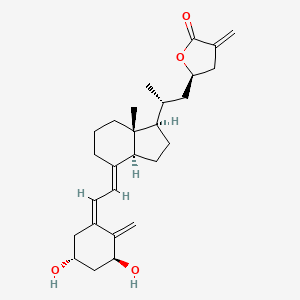

DG(16:0/22:2(13Z, 16Z)/0:0)[iso2], also known as diacylglycerol or DAG(16:0/22:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:0/22:2(13Z, 16Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:0/22:2(13Z, 16Z)) pathway. DG(16:0/22:2(13Z, 16Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/24:1(15Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/14:1(9Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:2(13Z, 16Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

DG(16:0/22:2(13Z,16Z)/0:0) is a diglyceride.

Applications De Recherche Scientifique

1. Glycerolipid Metabolism in Plant Biology

1-Hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol plays a role in glycerolipid metabolism. This lipid metabolism is crucial for energy storage and structural functions in plant cells (Roughan and Slack, 1982).

2. Oxidative Stability in Food Science

The compound's oxidative stability has implications in food science, particularly regarding the preservation of oils. The positional arrangement of fatty acids in triacylglycerols like 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol influences their resistance to oxidation, which is critical in maintaining the quality of food products (Wijesundera et al., 2008).

3. Neurochemistry and Brain Function

This compound is relevant in neurochemistry, specifically in the study of diacylglycerol kinase activity in rat brain microsomes. Different molecular species of diacylglycerols, including 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, serve as substrates for enzymes that regulate signal transduction in the brain (Holub and Piekarski, 1978).

4. Analysis of Marine Oil Supplements

This glycerol derivative is significant in the analysis of marine oil supplements. Techniques like NMR spectroscopy are used to quantify its presence in such products, indicating their quality and health benefits (Siddiqui et al., 2003).

5. Lipid Monolayers and Membrane Physics

Research on branched chain glycerophosphoethanolamines, which include compounds similar to 1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol, informs the understanding of lipid monolayers and their applications in membrane physics (Siegel and Vollhardt, 1999).

6. Lipid Aggregation and Micellar Formation

This glycerol derivative contributes to understanding the critical micellar concentration of lipids, which is important in fields like biochemistry and pharmaceuticals (Kramp et al., 1984).

7. Biofuel and Algal Research

Its role in the continuous culture of microalgae for biodiesel production emphasizes its importance in renewable energy research. The algal fermentation process utilizing this compound can lead to the production of valuable biofuels (Ethier et al., 2011).

Propriétés

Nom du produit |

1-hexadecanoyl-2-(13Z,16Z-docosadienoyl)-sn-glycerol |

|---|---|

Formule moléculaire |

C41H76O5 |

Poids moléculaire |

649 g/mol |

Nom IUPAC |

[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (13Z,16Z)-docosa-13,16-dienoate |

InChI |

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h11,13,17-18,39,42H,3-10,12,14-16,19-38H2,1-2H3/b13-11-,18-17-/t39-/m0/s1 |

Clé InChI |

ZJCSFJOHCINPOJ-QIXAIMDBSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-3-[(1E,3E,5E)-hepta-1,3,5-trien-1-yl]-7-methyl-6,8-dioxo-7,8-dihydro-6H-oxireno[j]isochromen-7-yl (3S)-3-hydroxybutanoate](/img/structure/B1240780.png)

![(3R,7S,10R,11R)-10-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-3,7,11-triethyl-azacyclotetradecan-2-one](/img/structure/B1240793.png)

![N-[(R)-1-{[Acetyl-(2-methoxy-benzyl)-amino]-methyl}-2-(1H-indol-3-yl)-ethyl]-2-(4-cyclohexyl-piperazin-1-yl)-acetamide](/img/structure/B1240798.png)

![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)